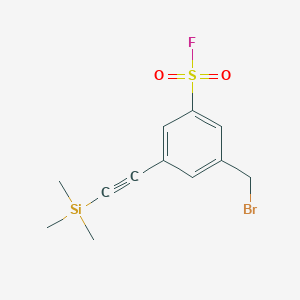

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Descripción general

Descripción

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a useful research compound. Its molecular formula is C12H14BrFO2SSi and its molecular weight is 349.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, with the CAS number 2088829-12-1, is a synthetic compound used primarily in chemical probe synthesis. This compound features a trifunctional building block that includes an aryl sulfonyl fluoride group, an alkyne tag, and a brominated linker. Its unique structure allows for specific covalent modifications of biological targets, making it a valuable tool in chemical biology.

- Molecular Formula: C₁₂H₁₄BrFO₂SSi

- Molecular Weight: 349.29 g/mol

- Physical State: Solid

- Purity: ≥95%

- Storage Conditions: -20 °C

The biological activity of this compound is largely attributed to its ability to engage in selective covalent bonding with biological macromolecules. The sulfonyl fluoride group is known for its reactivity towards nucleophiles, allowing it to modify proteins and other biomolecules selectively. This property is particularly useful in the development of targeted therapies and in understanding protein function through chemical probes.

Biological Applications

- Chemical Probe Synthesis : The compound serves as a versatile building block for synthesizing chemical probes that can be used to study protein interactions and functions.

- Covalent Modifications : It enables context-specific covalent modifications of biological targets, which can lead to insights into cellular mechanisms and disease pathways.

- Potential Therapeutic Applications : Due to its ability to selectively modify proteins, it has potential applications in drug discovery and development.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Covalent Probes : Research has demonstrated that compounds with sulfonyl fluoride groups can effectively label proteins through nucleophilic attack by thiols or amines, facilitating the study of protein dynamics in living cells .

- Toxicological Assessments : Investigations into the toxicokinetics of related compounds have indicated that such structures can exhibit varying degrees of bioactivity depending on their molecular modifications .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|---|

| This compound | 2088829-12-1 | C₁₂H₁₄BrFO₂SSi | 349.29 g/mol | Chemical probe synthesis |

| 4-Bromo-2-(trimethylsilyl)ethynylbenzenesulfonyl fluoride | 2088829-15-4 | C₁₁H₁₂BrFO₂SSi | 335.26 g/mol | Targeted therapy |

| 3-(Fluorosulfonyl)-5-(trimethylsilyl)ethynylbenzene | N/A | C₁₂H₁₄FOSSi | N/A | Protein labeling |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride serves as a trifunctional building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.

Applications in Probe Synthesis

This compound is particularly useful in the synthesis of chemical probes, which are essential for studying biological processes. The trifunctionality of this compound enables the incorporation of diverse functional groups, facilitating the development of probes that can selectively interact with biological targets .

Chemical Biology

In chemical biology, this compound is utilized to create clickable aryl sulfonyl fluoride monomers . These monomers are crucial for developing highly functionalized intermediates that can be used in various biological assays and studies .

Case Study: Click Chemistry

A study demonstrated the use of this compound in click chemistry, where it was employed to synthesize novel compounds that could selectively bind to specific biomolecules. This capability is vital for drug discovery and the development of new therapeutic agents .

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of polymers and materials with specific functionalities. Its ability to form stable bonds with other materials makes it suitable for creating advanced materials used in electronics and coatings.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecule synthesis | Versatile reactivity |

| Chemical Biology | Synthesis of chemical probes | Selective interaction with biological targets |

| Material Science | Development of functional polymers | Enhanced material properties |

Análisis De Reacciones Químicas

Sulfonyl Fluoride Reactivity

The sulfonyl fluoride group participates in nucleophilic substitution reactions under mild conditions, forming stable sulfonate or sulfonamide derivatives. This reactivity is central to its role in SuFEx (Sulfur Fluoride Exchange) chemistry .

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) fluoride elimination. Density functional theory (DFT) studies suggest the transition state involves partial negative charge development on the leaving fluoride .

Bromomethyl Group Reactivity

The bromomethyl moiety undergoes nucleophilic substitution (SN₂) and radical-mediated reactions, enabling bioconjugation and cross-coupling applications .

Case Study : Reaction with sodium azide produces an azidomethyl intermediate, which underwent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene to form triazole-linked bioconjugates (92% yield) .

Trimethylsilyl Ethynyl Reactivity

The alkyne tag, protected by a trimethylsilyl (TMS) group, enables desilylation followed by click chemistry or cross-coupling .

Research Highlight : Post-desilylation, the terminal alkyne reacted with benzyl azide under CuAAC conditions to form a triazole-linked protein probe, demonstrating utility in live-cell imaging .

Competitive Reactivity and Orthogonality

The three functional groups exhibit orthogonal reactivity under optimized conditions:

Stability and Handling

-

Light Sensitivity : Bromomethyl group prone to radical formation under UV light; store in amber vials.

This compound’s multifunctionality positions it as a cornerstone in chemical biology for synthesizing activity-based probes and covalent inhibitors.

Propiedades

IUPAC Name |

3-(bromomethyl)-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO2SSi/c1-18(2,3)5-4-10-6-11(9-13)8-12(7-10)17(14,15)16/h6-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYGHPYMWBAJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)CBr)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.